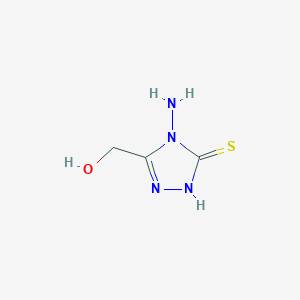

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an amino group, a mercapto group, and a hydroxymethyl group attached to the triazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of thiosemicarbazide with formaldehyde and formic acid, followed by the reduction of the resulting intermediate to yield the desired compound. The reaction conditions often include heating and the use of solvents such as ethanol or water.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or other functional groups.

Substitution: The amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield disulfides, while substitution reactions can produce various derivatives with modified functional groups.

Applications De Recherche Scientifique

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.

Mécanisme D'action

The mechanism of action of (4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-amino-5-mercapto-4H-1,2,4-triazole): Lacks the hydroxymethyl group but shares similar chemical properties.

(4-amino-5-hydroxy-4H-1,2,4-triazole): Contains a hydroxyl group instead of a mercapto group.

(4-amino-5-methyl-4H-1,2,4-triazole): Features a methyl group in place of the mercapto group.

Uniqueness

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both amino and mercapto groups, along with the hydroxymethyl group, allows for diverse chemical modifications and applications.

Activité Biologique

(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methanol is a compound belonging to the class of triazoles, known for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's structure features a triazole ring with amino and mercapto functional groups, contributing to its reactivity and biological interactions. The molecular formula is C5H8N4OS, indicating the presence of sulfur and nitrogen heteroatoms that enhance its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including Pseudomonas aeruginosa and Acinetobacter baumannii, with minimum inhibitory concentration (MIC) values as low as 0.125 mg/dm³ . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro. In a study evaluating antiproliferative effects against colorectal cancer cell lines, it showed significant cytotoxicity with IC50 values comparable to established chemotherapeutics . The mechanism of action appears to involve apoptosis induction through the activation of caspase pathways and inhibition of cell cycle progression .

The biological activity of this compound can be attributed to several mechanisms:

- Reactive Functional Groups : The mercapto group can form disulfide bonds with cellular proteins, altering their function.

- Inhibition of Enzymatic Activity : It may inhibit enzymes critical for cellular metabolism in pathogens.

- Induction of Oxidative Stress : The compound can generate reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against clinical isolates of Pseudomonas aeruginosa. Results showed that the compound had an MIC of 0.125 mg/dm³, significantly lower than many conventional antibiotics .

Study 2: Anticancer Potential

In vitro studies on colorectal cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates correlating with higher concentrations .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (4-amino-5-thioltriazole) | Amino and thiol groups | Antimicrobial |

| (5-Mercapto-1H-tetrazole) | Tetrazole ring | Anti-inflammatory |

| (4-amino-5-hydroxytriazole) | Hydroxyl group | Anticancer |

The unique combination of functional groups in this compound enhances its potential for diverse biological activities compared to structurally similar compounds.

Future Directions

Ongoing research aims to explore the full therapeutic potential of this compound. Future studies will focus on:

- In vivo Efficacy : Assessing the compound's effectiveness in animal models.

- Mechanistic Studies : Elucidating detailed mechanisms of action at the molecular level.

- Synthesis of Derivatives : Developing derivatives that may enhance bioavailability and reduce toxicity.

Propriétés

IUPAC Name |

4-amino-3-(hydroxymethyl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N4OS/c4-7-2(1-8)5-6-3(7)9/h8H,1,4H2,(H,6,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDOJJSTMSPMNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NNC(=S)N1N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.